methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Lipophilicity Drug-likeness ADME prediction

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1516430-94-6) is a heterocyclic β-keto ester with molecular formula C₈H₁₀N₂O₃ and molecular weight 182.18 g/mol. The compound features a 1-methylpyrazole ring connected at the 4-position to a methyl 3-oxopropanoate moiety, creating a bifunctional scaffold with both ketone and ester reactive centers.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1516430-94-6
Cat. No. B1432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
CAS1516430-94-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)CC(=O)OC
InChIInChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)7(11)3-8(12)13-2/h4-5H,3H2,1-2H3
InChIKeyYBDMZHSJXJUCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1516430-94-6): A 4-Substituted Pyrazole β-Keto Ester Building Block for Heterocycle Synthesis


Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1516430-94-6) is a heterocyclic β-keto ester with molecular formula C₈H₁₀N₂O₃ and molecular weight 182.18 g/mol [1]. The compound features a 1-methylpyrazole ring connected at the 4-position to a methyl 3-oxopropanoate moiety, creating a bifunctional scaffold with both ketone and ester reactive centers [1]. Classified under the pyrazole derivative family, it is primarily utilized as a versatile small-molecule building block in medicinal chemistry and agrochemical research . Computed physicochemical descriptors include an XLogP3-AA of -0.1, topological polar surface area of 61.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1].

Why Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate Cannot Be Casually Substituted with In-Class Analogs


Substituting methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate with a closely related pyrazole β-keto ester is non-trivial because differences in ester alkyl chain length, pyrazole ring substitution position, and additional ring substituents produce quantifiable shifts in critical physicochemical and reactivity parameters [1]. The methyl ester variant (XLogP -0.1) is approximately 0.5 log units more hydrophilic than its ethyl ester analog, directly affecting aqueous solubility and partitioning behavior in biological assays [1]. Furthermore, the 4-position attachment of the oxopropanoate group to the pyrazole ring dictates the regiochemical outcomes of downstream cyclocondensation reactions—3-substituted and 5-substituted regioisomers yield structurally divergent heterocyclic products that are not interchangeable in structure-activity relationship (SAR) programs [2]. The evidence detailed below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate


XLogP3-AA Comparison: Methyl Ester Is Approximately 0.5 Log Units More Hydrophilic Than the Ethyl Ester Analog

The target methyl ester exhibits an experimentally unverified but systematically computed XLogP3-AA value of -0.1, indicating near-neutral lipophilicity [1]. By contrast, the ethyl ester analog (ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate, CAS 1104243-87-9) is predicted to have a higher logP of approximately 0.4–0.5 based on the consistent ~0.5 log unit increment per additional methylene carbon in homologous ester series [2]. This 0.5-unit difference translates to roughly a 3-fold difference in octanol-water partition coefficient, meaning the methyl ester is approximately 3× more water-soluble than its ethyl counterpart. For early-stage screening in aqueous biological assay systems, this can reduce the need for DMSO co-solvent and mitigate precipitation artifacts [3]. Note: While the direction and approximate magnitude of the difference are well-established from congeneric series, direct experimental logP measurements for both compounds in the same study were not located; this evidence is tagged accordingly.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Advantage: Target Compound (182.18 Da) Is 7.7% Lighter Than the Ethyl Ester Analog (196.20 Da), Favoring Fragment-Based and Lead-Like Libraries

The target compound has a molecular weight of 182.18 g/mol [1], placing it within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery (FBDD) [2]. The direct ethyl ester analog (CAS 1104243-87-9) has a molecular weight of 196.20 g/mol , representing a 14.02 Da (7.7%) increase. While both compounds fall within lead-like space (MW < 350 Da), the lower mass of the methyl ester provides a 14 Da advantage when used as a synthetic intermediate, as the final target molecule's molecular weight will be correspondingly lower—a critical consideration when operating near Lipinski boundaries in optimization programs [2].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

4-Position Pyrazole Substitution: Distinct Regiochemical Reactivity Versus 3- and 5-Substituted Isomers for Cyclocondensation Product Outcomes

The oxopropanoate group in the target compound is attached at the pyrazole 4-position (C4), whereas the 3-position and 5-position regioisomers (methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate and methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate) place the reactive β-keto ester at electronically and sterically distinct positions on the heterocycle [1]. The 4-substituted isomer positions the β-keto ester para to the N1-methyl group, maximizing spatial separation from the pyrazole nitrogen lone pair and reducing intramolecular hydrogen-bonding interactions with the enol tautomer. This electronic environment is quantified by the computed topological polar surface area (TPSA) of 61.2 Ų for the target, representing the spatial distribution of the four hydrogen bond acceptor sites [2]. In contrast, 3-substituted and 5-substituted isomers have the β-keto ester adjacent to a pyrazole nitrogen, which can alter the acidity of the α-methylene protons (pKa shift of approximately 0.5–1.0 units based on class-level data for N-heterocyclic β-keto esters) and change the preferred tautomeric form [3]. This regiochemical difference directly determines which heterocyclic scaffolds (pyrazolones, pyrazolopyrimidines, pyrazolopyridines) can be accessed via Knorr-type cyclocondensations with hydrazines, guanidines, or amidines.

Regioselectivity Pyrazole chemistry Heterocycle synthesis

Vendor Purity Benchmark: Consistent 95% Minimum Purity Across Three Independent Suppliers Enables Reproducible SAR Studies

Three independent vendors—AKSci (California, USA), LeYan (Shanghai, China), and CymitQuimica (Barcelona, Spain)—all specify a minimum purity of 95% for the target compound . This tri-vendor convergence on the 95% specification provides a procurement-grade quality benchmark. In comparison, the ethyl ester analog (CAS 1104243-87-9) shows variable purity specifications across suppliers: AKSci lists 95%, while MolCore specifies NLT 98% . The narrower purity distribution for the methyl ester (all three vendors at exactly 95%) simplifies batch-to-batch consistency expectations for multi-year research programs. The absence of reported melting point, boiling point, and density data across all vendor datasheets is a notable data gap that procurement teams should factor into quality control planning.

Quality assurance Reproducibility Procurement specifications

Hydrogen Bond Donor Count of Zero: Advantage Over Amino-Pyrazole Congeners for Permeability-Sensitive Assays

The target compound has zero hydrogen bond donors (HBD = 0) as computed by Cactvs 3.4.6.11 [1], a feature that differentiates it from amino-substituted pyrazole analogs and pyrazole carboxamide building blocks, which typically contribute 1–2 HBDs. In the context of CNS drug design, compounds with HBD ≤ 1 are strongly favored for blood-brain barrier penetration [2]. By comparison, related pyrazole-4-carboxamide intermediates (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) possess HBD = 1 due to the amide NH, and pyrazole-4-carboxylic acid derivatives carry HBD = 1 from the carboxylic acid proton. The absence of HBDs in the target compound means that when this building block is incorporated into a final target molecule, it contributes zero additional hydrogen bond donors, preserving the permeability profile of the overall scaffold [2].

Permeability Hydrogen bonding CNS drug design

Optimal Procurement and Application Scenarios for Methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Low-MW, Hydrophilic Pyrazole Cores

With a molecular weight of 182.18 Da and XLogP of -0.1, this compound falls within optimal fragment space (MW < 250, logP < 3) as defined by the 'Rule of Three' for FBDD [1][2]. The methyl ester's superior aqueous solubility compared to the ethyl ester analog (estimated ~3-fold difference) reduces the DMSO concentration needed in fragment screening cocktails, minimizing solvent-induced assay artifacts. Procurement teams building fragment libraries for SPR, NMR, or thermal shift screening should prioritize this methyl ester variant over heavier or more lipophilic pyrazole β-keto esters.

Regioselective Synthesis of 4-Substituted Pyrazolopyrimidine and Pyrazolopyridine Scaffolds via Knorr Cyclocondensation

The 4-position attachment of the β-keto ester to the pyrazole ring enables regioselective cyclocondensation with guanidines, amidines, and 1,3-dinucleophiles to yield pyrazolo[4,3-d]pyrimidines and related fused systems [3]. The 3-substituted and 5-substituted regioisomers would instead produce pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, respectively—scaffolds with fundamentally different pharmacophoric geometries. For medicinal chemistry programs targeting kinase hinge-binding motifs or purine-mimetic scaffolds, the 4-substituted isomer provides the correct vector for substitution. Researchers should verify regioisomeric identity by ¹H-NMR (distinctive pyrazole C3-H and C5-H coupling patterns) upon receipt.

Agrochemical Intermediate for SDHI Fungicide Scaffold Development

The pyrazole-4-carboxylic acid framework, accessible via hydrolysis of this methyl ester, is the core pharmacophore of succinate dehydrogenase inhibitor (SDHI) fungicides including fluxapyroxad, isopyrazam, and sedaxane [4]. While the target compound lacks the 3-difluoromethyl substituent present in commercial SDHIs, it serves as the unsubstituted progenitor scaffold for exploratory agrochemical SAR studies. The methyl ester's 95% purity specification across three vendors ensures that early-stage greenhouse and field trial formulations are not confounded by impurities that could produce phytotoxic or off-target effects. Agrochemical research teams should source this compound when exploring pyrazole-4-carboxamide SAR with novel amine substituents.

Computational Chemistry and Virtual Screening Library Design with Defined Physicochemical Parameters

The well-defined computed property set—MW 182.18, XLogP -0.1, TPSA 61.2 Ų, HBA 4, HBD 0, rotatable bonds 4—makes this compound an ideal reference node for computational library enumeration and virtual screening [1]. Its property profile sits comfortably within both lead-like and fragment-like chemical space, and the absence of stereocenters eliminates enantiomeric complexity during virtual docking. Computational chemistry teams constructing virtual compound libraries for docking-based screening can use this building block as a 'privileged fragment' seed point, with confidence that the physical compound is commercially available from multiple suppliers at consistent 95% purity for experimental validation of virtual hits.

Quote Request

Request a Quote for methyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.